![molecular formula C12H10ClNO3S B1441022 3-(Benzyloxy)pyridine-2-sulfonyl chloride CAS No. 885277-11-2](/img/structure/B1441022.png)
3-(Benzyloxy)pyridine-2-sulfonyl chloride
Overview
Description
“3-(Benzyloxy)pyridine-2-sulfonyl chloride” is a chemical compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)pyridine-2-sulfonyl chloride” consists of a pyridine ring with a benzyloxy group at the 3-position and a sulfonyl chloride group at the 2-position .Physical And Chemical Properties Analysis
“3-(Benzyloxy)pyridine-2-sulfonyl chloride” is a liquid with a molecular weight of 283.73 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(Benzyloxy)pyridine-2-sulfonyl chloride: is utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The compound serves as a synthon for creating N-substituted sulfonic acids and sulfonyl amides, which are building blocks for biologically active molecules .
Agricultural Chemicals
In agriculture, derivatives of this compound are explored for their potential as plant growth regulators and herbicides. The sulfonyl chloride group is reactive and can be used to modify other molecules to enhance their activity or stability when used in agricultural applications .
Organic Synthesis Methodologies
The compound is also significant in developing new organic synthesis methodologies. For instance, it’s used in the diazotation of aminopyridines, followed by the substitution of diazo groups with sulfonyl groups, optimizing the conditions for these reactions .
Industrial Applications
Industrially, 3-(Benzyloxy)pyridine-2-sulfonyl chloride can be synthesized on a large scale using cost-effective methods. This is beneficial for producing high volumes of the compound for various industrial uses, including as intermediates in the synthesis of more complex chemical entities .
Biomarker Analysis
In medical research, particularly in cancer and metabolic disease studies, the compound is used in the quantitation of estrogen metabolites. These metabolites are biomarkers for evaluating risks associated with certain diseases due to their low physiological levels .
Analytical Chemistry
The reactivity of 3-(Benzyloxy)pyridine-2-sulfonyl chloride makes it a valuable reagent in analytical chemistry, where it can be used to modify other compounds to make them more detectable or to change their properties for analysis .
properties
IUPAC Name |
3-phenylmethoxypyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGUZBQMGLOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696018 | |
Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)pyridine-2-sulfonyl chloride | |
CAS RN |
885277-11-2 | |
Record name | 3-(Phenylmethoxy)-2-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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